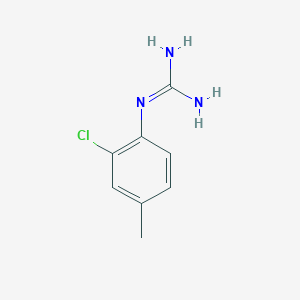

1-(2-Chloro-4-methylphenyl)guanidine

Description

Significance of Guanidine (B92328) and Arylguanidine Scaffolds in Modern Chemistry

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in organic and medicinal chemistry. Its derivatives, particularly arylguanidines, are noted for their wide-ranging applications stemming from their unique electronic and structural properties. researchgate.net The guanidinium (B1211019) core is a prevalent feature in numerous natural products and synthetic molecules of therapeutic interest. rsc.org The amino acid arginine, for instance, incorporates a guanidine group that is crucial for many biological interactions. britannica.comnih.gov This natural precedent has inspired the development of a vast array of synthetic guanidine-containing compounds. researchgate.net

The history of guanidine itself begins in 1861, when it was first isolated by Adolph Strecker through the degradation of guanine (B1146940) obtained from guano. britannica.comwikipedia.org This discovery laid the groundwork for over a century of chemical exploration. Early research highlighted its strong basicity and its relationship to urea. britannica.com Over time, derivatives of guanidine found applications in various fields, from intermediates in the synthesis of dyes to constituents in explosives like nitroguanidine. britannica.com The therapeutic potential of guanidine derivatives was also recognized, with early compounds explored for various medicinal purposes, including the treatment of bacillary dysentery (sulfaguanidine) and malaria (chlorguanide). britannica.com

The chemical reactivity of guanidine is dominated by its exceptionally high basicity (pKa of the conjugate acid is 13.6). wikipedia.orgunacademy.com This strong basic character is a result of the remarkable stability of its protonated form, the guanidinium cation. Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, creating three equivalent resonance structures. britannica.comchemzipper.com This delocalization results in a highly stable, planar, and symmetric cation. wikipedia.orgunacademy.com

This inherent stability of the conjugate acid drives the equilibrium towards the protonated state, making guanidine a super-strong organic base in aqueous solutions. unacademy.com Furthermore, the guanidinium group is an excellent hydrogen bond donor, capable of forming multiple, strong, and geometrically well-defined hydrogen bonds. nih.govnih.govrsc.org This ability to engage in electrostatic and hydrogen-bonding interactions is fundamental to its role in molecular recognition, catalysis, and the biological activity of many pharmaceuticals. nih.govresearchgate.net

Overview of Substituted Arylguanidines in Academic Research

Substituted arylguanidines are a class of compounds where at least one of the guanidine's nitrogen atoms is attached to an aryl group. This combination of the basic guanidine moiety and the aromatic ring system has led to a rich field of academic and industrial research. These compounds are investigated for a wide range of applications, including their use as ligands for biological receptors, as antimicrobial agents, and in materials science. rsc.orgnih.govresearchgate.net

The structural diversity of arylguanidines is vast, allowing for fine-tuning of their chemical and physical properties. Modifications can be made at several positions:

On the Aryl Ring: The aromatic ring can be substituted with various functional groups (e.g., halogens, alkyls, alkoxys) to modulate electronic properties, lipophilicity, and steric hindrance. nih.govmdpi.com

On the Guanidine Nitrogens: The remaining positions on the guanidine nitrogen atoms can be unsubstituted or substituted with alkyl, aryl, or other functional groups, leading to N,N'-disubstituted or N,N',N''-trisubstituted guanidines. rsc.orgorganic-chemistry.org

Cyclic Variants: The guanidine moiety can be incorporated into a larger ring system, forming cyclic arylguanidines, which have shown promise as receptor ligands and antimicrobial agents. nih.govresearchgate.net

This structural versatility allows chemists to design molecules with specific properties tailored for particular applications, from targeting specific biological receptors to creating novel catalysts. rsc.orgnih.gov

| Compound Class | Key Structural Feature | Area of Research Interest |

|---|---|---|

| N-Phenylguanidines | A single phenyl group attached to a guanidine nitrogen. | Foundational scaffolds, receptor binding studies. nih.gov |

| Chlorophenylguanidines | Chlorine substitution on the phenyl ring. | Antimicrobial agents, synthesis of enzyme inhibitors. chemicalbook.com |

| Cyclic Arylguanidines | Guanidine moiety is part of a heterocyclic ring system. | 5-HT receptor ligands, antimicrobial and antiviral agents. nih.govmdpi.com |

| N,N'-Disubstituted Arylguanidines | Substituents on two different nitrogen atoms. | Molecular receptors, organocatalysis. rsc.orgorganic-chemistry.org |

The synthesis of arylguanidines is a well-established area of organic chemistry. Foundational methods often involve the guanylation of an appropriate aniline (B41778). Classic approaches include the reaction of an amine with a guanylating agent such as S-methylisothiourea or pyrazole-1-carboxamidine. rsc.org A common and versatile method is the conversion of a thiourea (B124793), which can be prepared from an amine and an isothiocyanate. The thiourea is then activated with a thiophilic agent (like a mercury salt or carbodiimide) and reacted with another amine to form the guanidine linkage. rsc.orgrsc.orgresearchgate.net More modern approaches include palladium-catalyzed carboamination reactions to form cyclic guanidines and one-pot syntheses from isocyanides and amines. rsc.orgnih.gov

Research into arylguanidines with halogen and alkyl substitutions has been particularly fruitful. For instance, N-(4-Chlorophenyl)guanidine has been utilized as a reagent in the synthesis of potential cancer therapeutics. chemicalbook.com Studies on various cyclic arylguanidines have demonstrated that substitutions on the phenyl ring, including chlorine atoms, significantly influence their affinity for biological targets like serotonin (B10506) receptors. mdpi.com This body of work establishes that the nature and position of substituents on the aryl ring are critical determinants of a molecule's properties and potential function.

Rationale and Scope of Investigation for 1-(2-Chloro-4-methylphenyl)guanidine

The specific compound, this compound, presents a unique combination of substituents that warrants focused investigation. The rationale for its study is based on systematically exploring the structure-property relationships within the arylguanidine class.

Electronic Effects: The chlorine atom at the ortho-position is an electron-withdrawing group, which is expected to decrease the basicity of the guanidine moiety compared to an unsubstituted phenylguanidine.

Steric Effects: The presence of the chlorine atom ortho to the point of attachment could introduce steric hindrance, potentially influencing the molecule's conformation and its ability to interact with other molecules or biological targets.

Lipophilicity: The methyl group at the para-position is electron-donating and increases the molecule's lipophilicity (fat-solubility), a key parameter in medicinal chemistry.

The scope of a systematic investigation into this compound would logically include its chemical synthesis, likely via the guanylation of 2-chloro-4-methylaniline (B104755), and thorough characterization of its physicochemical properties.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H10ClN3 |

| Molar Mass | 183.64 g/mol |

| pKa (Conjugate Acid) | ~10-11 (Estimated based on substituted anilines) |

| LogP | ~1.5-2.0 (Estimated) |

Further research would involve exploring its potential in areas where related structures have shown activity. This could include assessing its antimicrobial or antifungal properties or using it as a scaffold to build more complex molecules for evaluation as receptor ligands or enzyme inhibitors. Such studies would contribute valuable data to the broader understanding of how specific substitution patterns on the aryl ring dictate the function of arylguanidine compounds.

In-depth Analysis of this compound Reveals Significant Data Scarcity

Despite a comprehensive search of scientific literature and chemical databases, detailed information specifically concerning the chemical compound this compound remains largely unavailable. While the broader class of arylguanidines is well-documented, data focusing solely on this particular derivative, including its synthesis, chemical properties, and specific research applications, is exceptionally limited. This scarcity presents a significant challenge in providing a detailed and scientifically accurate article as per the requested outline.

The field of arylguanidine chemistry is a robust area of study, with numerous publications detailing the synthesis and biological activities of various derivatives. Guanidines, in general, are recognized for their strong basicity and their role in a multitude of biological processes, making them attractive scaffolds in medicinal chemistry. The guanidinium group, which is protonated at physiological pH, can engage in significant hydrogen bonding, a property that is often exploited in drug design.

Research into arylguanidines has explored their potential as therapeutic agents, with investigations into their antibacterial, antiviral, and anticancer properties. The substituents on the aryl ring play a crucial role in modulating the biological activity, lipophilicity, and pharmacokinetic properties of these compounds.

However, the specific substitution pattern of a chloro group at the 2-position and a methyl group at the 4-position of the phenyl ring in this compound does not appear to be a widely studied configuration. General synthetic methods for unsymmetrical guanidines are established and typically involve the reaction of an appropriate amine with a guanylating agent. It can be inferred that this compound could be synthesized via such established routes, for example, by reacting 2-chloro-4-methylaniline with a suitable cyanamide (B42294) or through the use of a thiourea intermediate.

The lack of specific scholarly inquiry into this compound means that there are no detailed research findings to report. Consequently, an analysis of identified research gaps and the objectives of scholarly inquiry specifically for this compound cannot be constructed. Any attempt to do so would be speculative and fall outside the bounds of scientifically verified information.

Given the constraints and the absence of specific data for this compound, a detailed article that strictly adheres to the requested outline cannot be generated at this time. The available information is centered on the general class of arylguanidines and does not provide the specific details required for an in-depth discussion of the target compound.

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN3 |

|---|---|

Molecular Weight |

183.64 g/mol |

IUPAC Name |

2-(2-chloro-4-methylphenyl)guanidine |

InChI |

InChI=1S/C8H10ClN3/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |

InChI Key |

HIRVZTQSRRLZHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C(N)N)Cl |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography of 1-(2-Chloro-4-methylphenyl)guanidine and its Co-crystals

No crystallographic data for this compound or its co-crystals were found in the searched databases. This prevents any analysis of its solid-state properties.

Information regarding the solid-state molecular conformation and geometry of this compound is not available due to the absence of single-crystal X-ray diffraction studies.

Without crystal structure data, an analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, cannot be performed.

A discussion on the influence of the 2-chloro and 4-methyl substituents on the crystal architecture of the title compound is not possible without comparative crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Specific ¹H and ¹³C NMR spectra, as well as 2D NMR data for this compound, are not reported in the available literature. This precludes a detailed analysis of its solution-state structure.

Detailed experimental ¹H and ¹³C NMR spectral data for this compound, which would allow for the assignment of chemical shifts and coupling constants, could not be found.

Information from advanced 2D NMR techniques, which would be essential for confirming the connectivity of atoms within the this compound molecule, is not available.

In-depth Spectroscopic Analysis of this compound

Detailed structural elucidation and characterization of the chemical compound this compound remain a subject of scientific inquiry, as extensive experimental data on its specific spectroscopic properties are not widely available in published literature. However, a comprehensive understanding of its structure can be extrapolated from the well-established principles of spectroscopic analysis applied to its constituent functional groups.

This article explores the theoretical spectroscopic characterization of this compound, focusing on advanced analytical techniques. While specific experimental data for this compound is not publicly documented, the following sections provide a detailed projection of the expected spectroscopic behavior based on the analysis of structurally similar compounds and the fundamental principles of each technique.

Dynamic Nuclear Magnetic Resonance (NMR) studies would be highly valuable in elucidating the conformational dynamics of this compound. The molecule possesses several rotatable bonds, particularly the C-N bonds connecting the phenyl ring to the guanidine (B92328) moiety. Rotation around these bonds could be hindered, leading to the existence of different conformers or rotamers in solution.

At room temperature, if the rotation is fast on the NMR timescale, the spectra would show averaged signals. However, by lowering the temperature, it might be possible to slow down the rotation sufficiently to observe separate signals for the different conformers. This would allow for the determination of the energy barriers to rotation and the relative populations of the conformers. The presence of the ortho-chloro substituent on the phenyl ring is expected to introduce significant steric hindrance, likely resulting in a higher rotational barrier compared to an unsubstituted phenylguanidine. This steric effect could make the molecule particularly suitable for dynamic NMR studies, potentially revealing distinct conformational isomers even at or near room temperature.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can provide the exact molecular weight, allowing for the confirmation of the molecular formula, C8H10ClN3. The presence of chlorine would be readily identifiable due to its characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl), which would result in two distinct molecular ion peaks separated by two mass units.

Table 1: Predicted HRMS Data for this compound

| Molecular Formula | Isotope | Calculated m/z |

| C₈H₁₀³⁵ClN₃ | [M+H]⁺ | 184.0636 |

| C₈H₁₀³⁷ClN₃ | [M+H]⁺ | 186.0607 |

Note: The table presents predicted data based on the chemical formula.

In a mass spectrometer, this compound would undergo characteristic fragmentation upon ionization. The fragmentation pattern provides valuable structural information. The molecular ion peak ([M]⁺) would be expected, and its intensity would depend on its stability.

Key fragmentation pathways would likely involve the cleavage of the C-N bonds and fragmentation of the aromatic ring. Common fragmentation mechanisms for such compounds include:

Loss of the guanidine group: Cleavage of the bond between the phenyl ring and the guanidine nitrogen could lead to the formation of a 2-chloro-4-methylphenyl cation.

Fragmentation of the guanidine moiety: The guanidine part of the molecule could fragment through various pathways, leading to the loss of ammonia (NH₃) or cyanamide (B42294) (CN₂H₂).

Cleavage of the methyl group: Loss of a methyl radical (•CH₃) from the tolyl group is another plausible fragmentation pathway.

Loss of chlorine: The cleavage of the C-Cl bond could also be observed.

The relative abundance of these fragment ions would provide a fingerprint for the molecule's structure.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational modes. The guanidine moiety of this compound would exhibit several characteristic vibrations.

N-H Stretching: The N-H bonds of the guanidine group would give rise to strong, broad absorption bands in the IR spectrum, typically in the region of 3100-3500 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

C=N Stretching: The C=N double bond of the guanidine group would produce a strong absorption band in the region of 1600-1680 cm⁻¹.

N-H Bending: The bending vibrations of the N-H bonds would appear in the range of 1550-1650 cm⁻¹.

C-N Stretching: The C-N single bonds would have stretching vibrations at lower wavenumbers, typically in the 1000-1350 cm⁻¹ region.

The 2-chloro-4-methylphenyl group would also have a set of characteristic vibrational modes.

Aromatic C-H Stretching: These vibrations would be observed as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds in the aromatic ring would result in several bands of varying intensity in the 1450-1600 cm⁻¹ region.

Alkyl C-H Stretching: The methyl group's C-H stretching vibrations would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ for symmetric and asymmetric stretches).

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond would be found in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Guanidine | N-H Stretching | 3100 - 3500 |

| Guanidine | C=N Stretching | 1600 - 1680 |

| Guanidine | N-H Bending | 1550 - 1650 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Alkyl Group | C-H Stretching | 2850 - 2960 |

| Chloro Group | C-Cl Stretching | 600 - 800 |

Note: This table presents predicted frequency ranges based on known data for similar functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. These shifts in the absorption maxima (λmax) can provide information about the nature of the electronic transition and the difference in polarity between the ground and excited states.

Bathochromic Shift (Red Shift): A shift to a longer wavelength. This is often observed for π → π* transitions when the solvent polarity is increased. This occurs because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. For substituted aromatic compounds, an increase in solvent polarity can lead to a bathochromic shift srce.hr.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is characteristic of n → π* transitions in polar, protic solvents. The non-bonding electrons in the ground state can form hydrogen bonds with the solvent molecules, which lowers the energy of the ground state. The excited state, being less available for such interactions, is less stabilized, leading to a larger energy gap for the transition.

In the case of this compound, increasing the solvent polarity is expected to cause a bathochromic shift in the π → π* transition bands and a hypsochromic shift in the n → π* transition band. The magnitude of these shifts would depend on the specific solvent and its ability to engage in hydrogen bonding and dipole-dipole interactions.

The following interactive table illustrates the hypothetical solvent effects on the absorption maxima of this compound.

| Solvent | Dielectric Constant (ε) | λmax (π → π) (nm) | λmax (n → π) (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | 242 | 288 |

| Chloroform | 4.81 | 245 | 285 |

| Ethanol | 24.55 | 248 | 280 |

| Acetonitrile | 37.5 | 247 | 282 |

| Water | 80.1 | 250 | 278 |

Chemical Reactivity and Derivatization Strategies

Acid-Base Properties and Protonation Equilibria

The guanidine (B92328) group is one of the strongest organic bases, which is attributed to the exceptional stability of its conjugate acid, the guanidinium (B1211019) cation. wikipedia.org Upon protonation, the positive charge is delocalized over the three nitrogen atoms through resonance, a phenomenon often referred to as Y-aromaticity. sci-hub.se

The pKa values of organic compounds are also influenced by the solvent medium. For biologically active ligands, protonation constants are often studied in mixed aqueous-organic solvents, such as ethanol-water mixtures, to better simulate physiological environments and to solubilize less polar compounds. nih.gov The basicity of guanidines can be precisely determined in these media, allowing for a quantitative understanding of their protonation equilibria. rsc.orgacs.org

Table 1: Comparison of pKa Values for Guanidine and a Related Aryl Guanidine

| Compound | pKa | Measurement Conditions |

|---|---|---|

| Guanidine | 13.6 | Aqueous solution |

This table illustrates the general effect of aryl substitution on the basicity of the guanidine core. Data sourced from multiple studies. wikipedia.orgresearchgate.net

The basicity of an aryl guanidine is significantly influenced by the nature and position of substituents on the aromatic ring. rsc.orgmanchester.ac.uk Electron-withdrawing groups, such as halogens or nitro groups, decrease the basicity (lower the pKa) by reducing the electron density on the guanidine nitrogens, thereby destabilizing the protonated guanidinium form. sci-hub.se Conversely, electron-donating groups, like alkyl groups, tend to increase the basicity.

In 1-(2-Chloro-4-methylphenyl)guanidine, two opposing effects are at play:

2-Chloro group: This is an electron-withdrawing group via induction, which decreases the basicity. Its ortho position may also introduce steric effects that can influence the conformation and protonation of the guanidine moiety. acs.org

4-Methyl group: This is an electron-donating group via hyperconjugation, which slightly increases the basicity.

The net effect on the pKa is a composite of these influences. Quantitative structure-activity relationship (QSAR) studies on substituted phenylguanidines have established linear relationships between pKa and Hammett σ constants, which quantify the electronic effects of substituents. sci-hub.senih.gov Generally, the electron-withdrawing effect of the chlorine atom is expected to dominate, resulting in this compound being a weaker base than unsubstituted phenylguanidine but a stronger base than a dichlorophenyl-substituted analogue.

The protonated form of this compound, the corresponding guanidinium cation, exhibits high stability. This stability is the primary reason for the high basicity of guanidines. sci-hub.se The positive charge is efficiently delocalized across the central carbon and three nitrogen atoms, as depicted by its resonance structures. wikipedia.orgsci-hub.se This delocalization results in a planar, symmetrical C-N3 core where the C-N bonds have a bond order of approximately 4/3. wikipedia.org

Theoretical studies have explored the structure and interactions of the guanidinium cation. researchgate.net Its planar geometry and distributed positive charge enable it to form strong, directional hydrogen bonds and ionic interactions with anions. researchgate.net This ability to act as an effective anion receptor is a key feature of the guanidinium moiety in both chemical and biological systems. researchgate.net The stability of the 1-(2-Chloro-4-methylphenyl)guanidinium cation ensures that at physiological pH, the compound will exist almost exclusively in its protonated, charged form. wikipedia.org

Reactions Involving the Guanidine Core

The guanidine moiety is a versatile functional group that can participate in a variety of chemical transformations, serving as a key building block in organic synthesis.

Guanidines are potent nucleophiles due to the presence of lone pairs of electrons on their nitrogen atoms. mdpi.com They readily participate in nucleophilic addition reactions with various electrophiles. researchgate.net The reactivity is particularly pronounced in aza-Michael additions to α,β-unsaturated carbonyl compounds. mdpi.com However, the presence of three nitrogen atoms can sometimes lead to mixtures of products from alkylation or acylation at different sites. mdpi.com

While typically nucleophilic, the reactivity of the guanidine core can be inverted. Oxidation of a guanidino-functionalized aromatic compound can lead to an "umpolung," transforming the typically nucleophilic guanidine into an electrophile, which can then be attacked by other nucleophiles like amines or other guanidines. researchgate.net This redox-induced substitution provides a pathway for synthesizing novel N-heterocyclic systems. researchgate.net

Aryl guanidines are highly valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. bohrium.comresearchgate.net These reactions typically involve the condensation of the guanidine with a bifunctional electrophile.

Synthesis of Five-Membered Heterocycles: this compound can react with compounds containing two electrophilic groups, such as α-dicarbonyl compounds (e.g., glyoxal), to form five-membered rings like substituted 2-aminoimidazoles. bohrium.com

Synthesis of Six-Membered Heterocycles: The most common application of guanidines in heterocycle synthesis is the formation of six-membered rings, particularly pyrimidines and triazines. bohrium.comtubitak.gov.tr

Pyrimidines: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone), α,β-unsaturated ketones, or other 1,3-dielectrophiles provides a direct route to substituted 2-aminopyrimidines. bohrium.comtubitak.gov.tr

Triazines: Condensation with reagents like N-formylformamidine can yield 1,3,5-triazine (B166579) derivatives. bohrium.com

These cyclization reactions are foundational in medicinal chemistry, as the resulting heterocyclic scaffolds are present in numerous therapeutic agents. researchgate.net The 2-chloro-4-methylphenyl substituent would be retained on one of the exocyclic nitrogens of the resulting heterocyclic system, influencing its physicochemical and biological properties.

Table 2: Examples of Cyclization Reactions Involving a Guanidine Core

| Reagent Type | Resulting Heterocycle | General Reaction |

|---|---|---|

| 1,3-Dicarbonyl Compound | 2-Aminopyrimidine | Guanidine + R-CO-CH2-CO-R' → Substituted pyrimidine (B1678525) |

| α,β-Unsaturated Ketone | 2-Aminodihydropyrimidine | Guanidine + R-CH=CH-CO-R' → Substituted dihydropyrimidine |

This table summarizes common strategies for synthesizing heterocyclic systems from a guanidine precursor. bohrium.comtubitak.gov.trresearchgate.net

Functionalization of the Aryl Moiety

The 2-chloro-4-methylphenyl ring is a key component for derivatization, allowing for the introduction of diverse substituents that can modulate the compound's physicochemical and pharmacological properties.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of such reactions on the this compound scaffold is dictated by the directing effects of the three existing substituents: the chloro group, the methyl group, and the guanidino group.

Directing Effects of Substituents:

Methyl Group (-CH₃): As an alkyl group, it is an activating, ortho, para-director due to positive inductive (+I) and hyperconjugation effects.

Chloro Group (-Cl): Halogens are deactivating, ortho, para-directors. They withdraw electron density through a negative inductive (-I) effect but donate electron density through a positive resonance (+R) effect.

Guanidino Group (-NH-C(=NH)NH₂): This group is strongly activating and an ortho, para-director. The nitrogen atom attached to the ring can donate its lone pair of electrons into the aromatic system via a strong +R effect. Under acidic conditions, protonation of the guanidino group would convert it into a strongly deactivating, meta-directing guanidinium cation.

Predicted Regioselectivity: The positions on the aromatic ring are numbered relative to the guanidino group (position 1). The chloro group is at position 2 and the methyl group at position 4. The available positions for substitution are 3, 5, and 6.

Position 6 is ortho to the powerfully activating guanidino group and meta to the methyl group.

Position 5 is meta to the guanidino and chloro groups but ortho to the activating methyl group.

Position 3 is ortho to the chloro group, meta to the guanidino group, and ortho to the methyl group.

The concerted directing effects suggest that electrophilic attack will be predominantly guided by the most activating groups. The guanidino group, being a potent activator, would strongly direct incoming electrophiles to its ortho (position 6) and para (position 4, which is already substituted) positions. The methyl group also activates its ortho positions (3 and 5). The deactivating chloro group has a lesser influence.

Therefore, substitution is most likely to occur at position 5 , which is activated by the methyl group and less sterically hindered than positions 3 and 6. Position 6 is also a potential site due to the strong activation by the guanidino group. The precise outcome would depend on the reaction conditions and the nature of the electrophile.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Chloro-4-methyl-5-nitrophenyl)guanidine |

| Halogenation | Br₂, FeBr₃ | 1-(5-Bromo-2-chloro-4-methylphenyl)guanidine |

| Sulfonation | Fuming H₂SO₄ | 3-Chloro-5-guanidino-4-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Chloro-4-methyl-5-acylphenyl)guanidine |

Note: Friedel-Crafts reactions may be complicated by the basicity of the guanidine group, which can coordinate with the Lewis acid catalyst. Protection of the guanidine moiety may be necessary.

The presence of a chloro substituent on the aryl ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with specialized ligands have enabled their efficient coupling. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. nih.gov This would allow for the introduction of new aryl, heteroaryl, or alkyl groups at position 2.

Reaction: this compound + R-B(OH)₂

Catalyst System: Pd(OAc)₂, SPhos (or other bulky, electron-rich phosphine (B1218219) ligand), and a base (e.g., K₃PO₄).

Product: 1-(2-R-4-methylphenyl)guanidine

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org

Reaction: this compound + Alkene

Catalyst System: Pd(OAc)₂, P(o-tol)₃, and a base (e.g., Et₃N).

Product: 1-(2-Alkenyl-4-methylphenyl)guanidine

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, typically requiring a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comwikipedia.org

Reaction: this compound + Terminal Alkyne

Catalyst System: PdCl₂(PPh₃)₂, CuI, and an amine base (e.g., Et₃N).

Product: 1-(2-Alkynyl-4-methylphenyl)guanidine

For all cross-coupling reactions, protection of the highly basic and nucleophilic guanidine group (e.g., as a Boc- or Pbf-protected derivative) may be necessary to prevent catalyst inhibition or undesired side reactions.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of analogues is crucial for developing a comprehensive understanding of the molecule's chemical properties and biological activities.

Modification of the Guanidine Moiety: The guanidine group can be alkylated or arylated to produce N', N'', or N'''-substituted derivatives. The synthesis often involves the reaction of a corresponding aniline (B41778) with a cyanamide (B42294) or a protected guanylating agent. For instance, reacting 2-chloro-4-methylaniline (B104755) with a substituted cyanamide (R-NH-CN) would yield N'-substituted derivatives.

Modification of the Aryl Moiety: As detailed in section 4.3.2, palladium-catalyzed cross-coupling reactions are a primary strategy for modifying the aryl ring by replacing the chloro group. Additionally, starting from different substituted anilines allows for the synthesis of a wide array of analogues.

Table 2: Strategies for the Synthesis of Analogues

| Modification Site | Synthetic Strategy | Example Starting Materials | Resulting Analogue Structure |

| Guanidine Group | Guanylation with substituted cyanamide | 2-Chloro-4-methylaniline + N-methylcyanamide | 1-(2-Chloro-4-methylphenyl)-2-methylguanidine |

| Aryl Group (Position 2) | Suzuki-Miyaura Coupling | This compound + Phenylboronic acid | 1-(4-Methylbiphenyl-2-yl)guanidine |

| Aryl Group (Position 4) | Synthesis from alternative aniline | 2-Chloro-4-ethylaniline + Cyanamide | 1-(2-Chloro-4-ethylphenyl)guanidine |

| Aryl Group (Other positions) | Electrophilic Aromatic Substitution | This compound + HNO₃/H₂SO₄ | 1-(2-Chloro-4-methyl-5-nitrophenyl)guanidine |

SAR studies aim to correlate the chemical structure of a compound with its reactivity or biological activity. For this compound derivatives, these studies would focus on how systematic structural changes affect properties like basicity (pKa), lipophilicity (logP), and binding affinity to a hypothetical biological target.

Key Chemical Features for SAR Analysis:

Guanidinium Group: The guanidine moiety is typically protonated at physiological pH, forming a planar, resonance-stabilized guanidinium cation. This cation is capable of forming multiple hydrogen bonds and salt bridges, which are often crucial for receptor binding. scripps.edu Modifications to the guanidine group (e.g., alkylation) can alter its pKa, steric profile, and hydrogen bonding capacity.

Aryl Ring Substituents: The nature and position of substituents on the phenyl ring significantly impact the molecule's electronic properties and lipophilicity.

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -OCH₃, -NH₂) can influence the pKa of the guanidine group and affect π-π or cation-π interactions with a binding site.

Steric Effects: The size of substituents can dictate the molecule's ability to fit into a binding pocket. Bulky groups introduced via cross-coupling, for instance, could either enhance binding by filling a hydrophobic pocket or decrease binding due to steric hindrance.

Table 3: Theoretical SAR Analysis of Hypothetical Derivatives

| Derivative | Structural Modification | Expected Impact on Chemical Features | Theoretical Interaction with a Binding Site |

| 1-(4-Methylbiphenyl-2-yl)guanidine | Replacement of -Cl with a phenyl group | Increased size and lipophilicity. | Potential for enhanced hydrophobic and π-π stacking interactions. |

| 1-(2-Methoxy-4-methylphenyl)guanidine | Replacement of -Cl with a methoxy (B1213986) group | Increased electron-donating character; potential H-bond acceptor. | May alter electronic interactions and introduce a new hydrogen bond acceptor site. |

| 1-(2-Chloro-4-methyl-5-nitrophenyl)guanidine | Addition of a nitro group at C5 | Strong electron-withdrawing effect; decreased pKa of guanidine. | Could act as a hydrogen bond acceptor; altered electrostatic potential. |

| 1-(2-Chloro-4-methylphenyl)-2-methylguanidine | N-methylation of the guanidine group | Increased steric bulk around the guanidine; slight change in pKa. | May disrupt or alter hydrogen bonding patterns compared to the unsubstituted guanidinium ion. |

By systematically synthesizing these and other derivatives and evaluating their properties, a detailed SAR profile can be constructed. This profile is essential for understanding the molecular interactions that govern the compound's behavior and for the rational design of new analogues with optimized properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine molecular geometry and electronic properties with high accuracy. dergipark.org.tr DFT calculations, particularly with hybrid functionals like B3LYP, have proven effective in correlating theoretical findings with experimental data for various organic molecules, including guanidine (B92328) derivatives. researchgate.netresearchgate.net

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (lowest energy state) is determined. For 1-(2-Chloro-4-methylphenyl)guanidine, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. The process is performed by minimizing the energies with respect to all geometrical parameters without imposing symmetry constraints. researchgate.net

Conformational analysis is crucial for flexible molecules like this compound, which has rotatable bonds, particularly the C-N bond linking the phenyl ring to the guanidine moiety. By systematically rotating this bond and performing energy calculations, a potential energy surface can be generated. This surface reveals the various possible conformers (rotamers) and identifies the global minimum (the most stable conformer) as well as local minima (other stable, but higher-energy, conformers) and the energy barriers between them. This analysis helps in understanding the molecule's preferred shape in the gas phase or in non-polar environments. DFT methods have been successfully used to study the conformers of complex molecules and their relative energies. nanobioletters.com

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Guanidine Derivative This table illustrates the type of data obtained from DFT geometry optimization, based on findings for similar compounds. The values are representative and not specific to this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C=N (guanidinyl) | ~1.28 Å |

| C-N (guanidinyl) | ~1.36 Å | |

| C-N (phenyl-guanidinyl) | ~1.40 Å | |

| C-Cl (phenyl) | ~1.75 Å | |

| Bond Angle | N-C-N (guanidinyl) | ~120° |

| C-N-C (phenyl-guanidinyl) | ~125° | |

| Dihedral Angle | Cl-C-C-N (phenyl ring torsion) | Varies with conformation |

DFT is exceptionally useful for analyzing a molecule's electronic properties. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small energy gap indicates that the molecule is more polarizable and reactive. nih.govnih.gov This gap is instrumental in understanding intramolecular charge transfer, which can make a material active for non-linear optical (NLO) properties. dergipark.org.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electron Affinity (A): -ELUMO

Ionization Potential (I): -EHOMO

Chemical Potential (μ): (EHOMO + ELUMO) / 2

Chemical Hardness (η): (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): μ² / 2η

Charge distribution analysis, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom in the molecule. researchgate.net This information helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other reagents or biological targets. For this compound, one would expect the nitrogen atoms of the guanidine group to be nucleophilic sites.

Table 2: Representative Electronic Properties Calculated via DFT This table provides an example of electronic structure data derived from HOMO-LUMO energies for guanidine-based compounds. The values are illustrative.

| Property | Symbol | Formula | Representative Value |

| HOMO Energy | EHOMO | - | -6.2 eV |

| LUMO Energy | ELUMO | - | -1.1 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.1 eV |

| Ionization Potential | I | -EHOMO | 6.2 eV |

| Electron Affinity | A | -ELUMO | 1.1 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.55 eV |

| Chemical Potential | μ | -(I + A) / 2 | -3.65 eV |

| Electrophilicity Index | ω | μ² / 2η | 2.62 eV |

DFT calculations can accurately predict various spectroscopic properties, providing a powerful complement to experimental characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.gov Comparing these predicted shifts with experimental spectra can help confirm the proposed molecular structure and assign specific signals to the correct atoms.

Vibrational Frequencies: DFT can compute the vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in assigning the observed spectral bands to specific functional groups and vibrational modes (e.g., N-H stretching, C=N stretching, phenyl ring vibrations) within the molecule.

UV-Vis Maxima: Electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. nih.gov The analysis often focuses on transitions involving the HOMO and LUMO.

Molecular Dynamics (MD) Simulations

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and intermolecular interactions in a simulated environment, such as in solution or bound to a protein.

By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water), MD simulations can explore its dynamic behavior in a solution. This approach allows for the study of:

Conformational Flexibility: How the molecule samples different conformations over time, providing a more realistic view than the static gas-phase picture from DFT.

Solvation: The structure and dynamics of the solvent shell around the molecule, particularly the hydrogen bonding patterns between water and the polar guanidinium (B1211019) group.

Dynamic Properties: Calculation of properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the molecule's stability and the flexibility of its different parts.

A primary application of MD simulations is to model the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. Guanidine and its derivatives are known to interact with biological targets, often with negatively charged regions on protein surfaces. nih.gov

For this compound, MD simulations could be used to investigate its binding to a hypothetical target active site. The process would involve:

Docking: Initially, molecular docking would be used to predict the most likely binding pose of the ligand within the target's binding site.

MD Simulation: The resulting ligand-target complex would be subjected to an MD simulation.

Analysis: The simulation trajectory would be analyzed to assess the stability of the binding pose and to identify the key intermolecular interactions responsible for binding affinity. nih.gov

Table 3: Types of Intermolecular Interactions Analyzed in Ligand-Target MD Simulations

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | The guanidinium group is an excellent hydrogen bond donor, likely interacting with acceptor residues like Aspartate or Glutamate in a protein. |

| Electrostatic (Ionic) Interactions | Strong attraction between oppositely charged groups. | The protonated guanidinium group (a cation) can form strong salt bridges with anionic amino acid residues (e.g., Asp, Glu). |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in an aqueous environment. | The 2-chloro-4-methylphenyl ring is hydrophobic and would likely interact with nonpolar residues like Leucine, Valine, or Phenylalanine. |

| π-Interactions | Interactions involving π-systems, such as π-π stacking or cation-π interactions. | The phenyl ring can engage in π-π stacking with aromatic residues (Phe, Tyr, Trp). The cationic guanidinium group can form cation-π interactions with these same residues. nih.gov |

These simulations provide a mechanistic understanding of how the ligand recognizes and binds to its target, highlighting the specific amino acid residues that are crucial for the interaction. nih.govnih.gov This information is invaluable for the theoretical exploration of molecular function.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties or biological activities. acquirepublications.org For derivatives of guanidine, including structures similar to this compound, these models are instrumental in predicting their therapeutic potential and understanding the key molecular attributes that govern their function. acquirepublications.org

Selection and Calculation of Molecular Descriptors

The foundation of any robust QSAR or QSPR model lies in the meticulous selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For guanidine derivatives, a wide array of descriptors are typically calculated to capture the nuances of their chemical architecture. These can be broadly categorized as follows:

Constitutional Descriptors: These provide basic information about the molecular composition, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the connectivity of atoms within the molecule. Examples include the Kier & Hall connectivity indices and the Balaban J index.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and partial atomic charges. researchgate.net

Physicochemical Descriptors: These relate to properties like lipophilicity (logP) and polarizability.

In a QSAR study on a series of iminoguanidine derivatives, which share a common functional group with this compound, a genetic algorithm was employed as a descriptor screening strategy. This approach selected descriptors with a significant relationship to the observed biological activity. Two such descriptors were identified as crucial:

AATS8p: The Average Broto-Moreau autocorrelation of a topological structure, lag 8, weighted by polarizabilities.

TPSA: The Topological Polar Surface Area, which is the sum of solvent-accessible surface areas of atoms with absolute partial charges greater than or equal to 0.2. acquirepublications.org

Table 1: Representative Molecular Descriptors in QSAR/QSPR Studies of Guanidine Derivatives

| Descriptor Category | Specific Descriptor | Description |

| Topological | AATS8p | Average Broto-Moreau autocorrelation - lag 8 / weighted by polarizabilities |

| Physicochemical | TPSA | Sum of solvent accessible surface areas of atoms with absolute partial charges ≥ 0.2 |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Physicochemical | logP | Logarithm of the octanol-water partition coefficient, indicating lipophilicity |

Model Development and Validation for Predicted Chemical or Theoretical Biological Properties

Once the relevant descriptors are selected, a mathematical model is developed to correlate them with the property or activity of interest. Multiple Linear Regression (MLR) is a commonly used technique for this purpose. acquirepublications.org The goal is to generate a statistically robust equation that can accurately predict the activity of new, untested compounds.

For a series of iminoguanidine derivatives, a GA-MLR (Genetic Algorithm-Multiple Linear Regression) model was developed. The statistical quality of the developed QSAR models is assessed through various validation parameters. A robust model should have a high correlation coefficient (R²) for the training set, indicating a good fit of the data. Furthermore, it must demonstrate predictive power on an external test set of compounds that were not used in the model's development.

Key statistical parameters for model validation include:

R² (Coefficient of Determination): Measures the proportion of the variance in the dependent variable that is predictable from the independent variables.

Q² (Cross-validated R²): A measure of the model's predictive ability, typically calculated using a leave-one-out cross-validation procedure.

SEE (Standard Error of Estimate): Indicates the absolute error of the model.

In the study of iminoguanidine derivatives, the GA-MLR model showed a correlation of approximately 91% between the experimental and predicted values for the training data set, indicating a strong and predictive model. acquirepublications.org

Table 2: Statistical Parameters for a Representative GA-MLR QSAR Model

| Parameter | Value | Interpretation |

| R² (Training Set) | 0.91 | 91% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validation) | > 0.6 | Indicates good internal predictive ability. |

| R² (Test Set) | > 0.7 | Demonstrates the model's ability to predict the activity of new compounds. |

| Standard Error (SE) | Low value | Suggests high accuracy of the predictions. |

In Silico Screening and Library Design

The validated QSAR models serve as powerful tools for in silico screening and the design of compound libraries. In silico screening, also known as virtual screening, involves the use of computational methods to screen large databases of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.gov

By applying a developed QSAR model to a virtual library of compounds structurally related to this compound, researchers can predict their activities without the need for initial synthesis and biological testing. This significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

The process typically involves:

Generation of a Virtual Library: A large number of virtual compounds are created by systematically modifying the core structure of this compound. This can involve adding, removing, or substituting different functional groups at various positions.

Descriptor Calculation: The same molecular descriptors used in the QSAR model are calculated for all compounds in the virtual library.

Activity Prediction: The validated QSAR equation is used to predict the biological activity of each virtual compound.

Prioritization: Compounds with the highest predicted activities are selected for synthesis and subsequent experimental evaluation.

This approach not only saves time and resources but also allows for a more focused and rational approach to the design of new, potent, and selective molecules. nih.gov For instance, computational studies on related guanidine derivatives have been employed to design ligands for specific biological targets like α2-adrenoceptors, demonstrating the utility of these methods in guiding molecular design. nih.gov

Applications of 1 2 Chloro 4 Methylphenyl Guanidine in Chemical Research and Development

Role as a Key Intermediate in Multi-step Organic Synthesis

As an intermediate, 1-(2-Chloro-4-methylphenyl)guanidine provides a robust scaffold for the construction of diverse molecular architectures. The guanidine (B92328) moiety itself is a powerful functional group, known for its strong basicity and ability to participate in various chemical transformations.

Guanidines are well-established precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. bohrium.comnih.govnih.gov The this compound molecule can serve as a synthon, providing three nitrogen atoms for the construction of various ring systems. The general strategy involves the reaction of the guanidine with molecules containing two electrophilic centers, leading to cyclization. bohrium.com

Common heterocycles synthesized from guanidine precursors include:

Pyrimidines: These six-membered rings can be formed by reacting guanidines with 1,3-dicarbonyl compounds or their equivalents. bohrium.commdpi.com The reaction proceeds via condensation and subsequent cyclization to form the pyrimidine (B1678525) core, a fundamental structure in many biologically active molecules. mdpi.com

Imidazoles: Five-membered rings such as imidazoles can be synthesized through the condensation of guanidines with α-dicarbonyl compounds like glyoxal. bohrium.com

Triazines: The three nitrogen atoms of the guanidine group make it a suitable precursor for 1,3,5-triazine (B166579) derivatives through reactions with various reagents. bohrium.com

The presence of the 2-chloro-4-methylphenyl substituent on the guanidine allows for the introduction of this specific aryl group into the final heterocyclic product, enabling fine-tuning of its steric and electronic properties for specific applications.

The guanidinium (B1211019) group, the protonated form of guanidine, is known for its ability to form strong hydrogen bonds and participate in self-assembly processes. This property is exploited in the design of supramolecular structures and advanced organic materials. While specific research on this compound as a direct precursor for such materials is not extensively documented, the functional group's inherent characteristics suggest its potential. Guanidine-containing molecules can be incorporated into larger polymeric structures or organic frameworks. The resulting materials can exhibit interesting properties, such as enhanced thermal stability or specific binding capabilities, due to the charge delocalization and hydrogen-bonding potential of the guanidinium moiety. researchgate.net

Application as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms of the guanidine group possess lone pairs of electrons, making them excellent donors and enabling them to act as ligands for a wide range of metal ions. semanticscholar.orgresearchgate.net This coordination ability is central to the application of this compound in catalysis. Guanidines can function as neutral monodentate or bidentate ligands, or they can be deprotonated to form monoanionic guanidinate ligands, which are also highly effective in coordinating to metal centers. rsc.orgencyclopedia.pub The electronic flexibility and steric properties of these ligands can be modulated by the substituents on the nitrogen atoms, which in turn influences the catalytic activity of the resulting metal complexes. semanticscholar.orgencyclopedia.pub

A variety of transition metal complexes incorporating guanidine-type ligands have been synthesized and characterized. researchgate.net The synthesis typically involves the reaction of a metal precursor (e.g., a metal halide or perchlorate) with the guanidine ligand in a suitable solvent. researchgate.netwisdomlib.org The resulting complexes can feature different coordination modes, with the guanidine ligand binding to the metal center through one or more of its nitrogen atoms. at.uanottingham.ac.uk

Characterization of these complexes is performed using a suite of analytical techniques:

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. chemrxiv.org

NMR Spectroscopy: Used to elucidate the structure of the complex in solution. researchgate.net

Infrared (IR) and UV-Vis Spectroscopy: Give insights into the bonding between the ligand and the metal. researchgate.net

Elemental Analysis and Mass Spectrometry: Confirm the elemental composition and mass of the synthesized complexes. chemrxiv.org

The table below presents typical coordination data for metal complexes with guanidine-type ligands, illustrating common geometries.

| Metal Center | Ligand Type | Coordination Geometry | Representative Metal-Nitrogen Bond Lengths (Å) |

| Copper(II) | Neutral Guanidine | Square Planar / Distorted Octahedral | 1.95 - 2.10 |

| Cobalt(II) | Guanidinate | Tetrahedral / Octahedral | 2.00 - 2.20 |

| Nickel(II) | Guanidinate | Square Planar | 1.85 - 1.95 |

| Zirconium(IV) | Guanidinate | Distorted Tetrahedral | 2.10 - 2.30 |

| Ruthenium(II) | Guanidinate | Octahedral | 2.05 - 2.15 |

This table contains representative data for guanidine-type complexes and is for illustrative purposes.

Metal-guanidine complexes have emerged as highly active and versatile catalysts for a variety of organic reactions. rsc.org The guanidine ligand plays a crucial role by modulating the electronic and steric environment of the metal center, which is key to achieving high efficiency and selectivity. semanticscholar.orgresearchgate.net

Polymerization Catalysis: Iron(II) complexes bearing bis(guanidine) ligands have shown significant activity in the ring-opening polymerization of lactide to produce polylactide, a biodegradable polymer. rsc.org Similarly, rare-earth metal guanidinate complexes are effective catalysts for olefin polymerization processes. encyclopedia.pub

Asymmetric Catalysis: The design of chiral guanidine ligands allows for the synthesis of chiral metal complexes. These complexes can catalyze enantioselective reactions, providing access to optically pure products, which are of great importance in the pharmaceutical industry. The introduction of different substituents on the guanidine moiety can modulate the steric and electronic properties of their metal complexes, thereby regulating their catalytic activity in various enantioselective reactions. semanticscholar.org

Photoredox Catalysis: While a less explored area, the electronic properties of metal-guanidine complexes suggest their potential application in photoredox catalysis, where the complex absorbs light to initiate catalytic cycles for organic transformations.

Beyond their role as ligands, guanidines themselves are potent organocatalysts, primarily due to their strong basicity. rsc.org this compound, as a substituted guanidine, can function as a strong Brønsted base, readily accepting a proton to catalyze reactions that proceed through anionic intermediates. researchgate.net

Brønsted Base Catalysis: Guanidines are frequently used to catalyze reactions such as Michael additions, Henry reactions, and aldol (B89426) reactions. researchgate.net Their strong basicity allows them to deprotonate even weakly acidic carbon-based pronucleophiles, generating the active nucleophile for the reaction. Chiral guanidines have been particularly successful in asymmetric versions of these reactions. researchgate.net

Lewis Base Catalysis: The nucleophilic nitrogen atoms of the guanidine can also allow it to act as a Lewis base, donating an electron pair to an electrophile. This mode of activation is less common than Brønsted base catalysis but has been increasingly recognized. researchgate.net For example, guanidines can activate substrates through nucleophilic attack, initiating a catalytic cycle. researchgate.net

The following table summarizes research findings on the catalytic applications of guanidine derivatives.

| Catalytic Application | Catalyst Type | Reaction Example | Key Findings |

| Ring-Opening Polymerization | Iron(II)-Guanidine Complex | Polymerization of L-lactide | Highly active under industrially relevant conditions with low catalyst loadings. rsc.org |

| Hydrosilylation | Yttrium-Guanidinate Complex | Hydrosilylation of alkenes | Highly efficient with excellent anti-Markovnikov selectivity. encyclopedia.pub |

| Michael Addition | Chiral Bifunctional Guanidine | Addition of glycine (B1666218) imine to acrylates | Products obtained with excellent stereoselectivities; dual activation by guanidine and another functional group is key. researchgate.net |

| Guanylation of Amines | Zinc-Guanidinate Complex | Addition of anilines to carbodiimides | The guanidinate complex acts as an intermediate in the catalytic production of new trisubstituted guanidines. encyclopedia.pub |

Development as a Molecular Probe for Mechanistic Studies

The guanidinium group, a key feature of this compound, imparts properties that make it and related compounds valuable as molecular probes. These probes are instrumental in elucidating complex biological and chemical mechanisms. Their ability to engage in specific, high-affinity interactions allows researchers to investigate biochemical pathways, including enzyme and receptor functions, with high precision.

Guanidine-containing molecules are actively explored for their potential to interact with biological targets. Their development as probes for receptor binding assays is a significant area of research. For instance, a structurally related compound, N-(2-chloro-5-thiomethylphenyl)‐N′‐(3‐methoxyphenyl)‐N′-methylguanidine, labeled with carbon-11 (B1219553) ([¹¹C]GMOM), serves as a positron emission tomography (PET) tracer. This tracer has demonstrated high selectivity for the ion-channel site of N-methyl-D-aspartate (NMDA) receptors, making it a crucial tool in human imaging studies to understand NMDA receptor dynamics. In vitro binding assays confirmed that this compound is significantly more selective for NMDA receptors over other potential targets.

These assays, which often use filtration or Scintillation Proximity Assay (SPA) formats, measure the interaction between a radiolabeled ligand and its receptor. The binding properties of such guanidine-based probes are often compared to reference ligands to characterize their interaction with the receptor ionophore. The data from these studies, including inhibition constants (Ki) and concentration-response curves, are critical for understanding the compound's mechanism of action at the molecular level.

In the realm of enzyme inhibition, the guanidine moiety is a recognized pharmacophore. While direct studies on this compound are not extensively published, research on analogous structures highlights the potential of this chemical class. For example, various biaryl guanidine derivatives have been synthesized and evaluated as inhibitors of the β-secretase (BACE1) enzyme, a key target in Alzheimer's disease research. Similarly, complex molecules incorporating a 2-chloro-6-methyl-phenyl group have been identified as potent dual Src/Abl kinase inhibitors, demonstrating antiproliferative activity in cancer cell lines. These examples underscore the utility of the substituted phenylguanidine scaffold in designing potent and selective enzyme inhibitors for mechanistic studies and therapeutic development.

Interactive Table: Research Findings on a Related Guanidine-Based Molecular Probe

| Feature | Description |

|---|---|

| Compound | N-(2-chloro-5-thiomethylphenyl)‐N′‐(3‐methoxyphenyl)‐N′-methylguanidine ([¹¹C]GMOM) |

| Application | PET tracer for N-methyl-D-aspartate (NMDA) receptors |

| Selectivity | At least 70-fold more selective for NMDA receptors compared to other examined targets |

| Binding Site | High-affinity binding site associated with the NMDA receptor ion-channel |

| Key Finding | Complex mechanism of interaction with the NMDA receptor, indicating its utility in detailed neurochemical studies |

Affinity chromatography is a powerful separation technique that relies on specific, reversible interactions between a target molecule and an immobilized ligand. The unique chemical properties of the guanidinium group—its persistent positive charge and ability to form multiple hydrogen bonds—make guanidine derivatives like this compound potential candidates for use as affinity ligands.

While specific applications of this compound in this area are still emerging, the principle has been demonstrated with other guanidine-containing molecules. For example, the guanidino-containing compound agmatine (B1664431) has been successfully immobilized onto agarose (B213101) gels to purify guanidinobenzoatase, a potential tumor marker. In this application, the ionized guanidino moiety is crucial for the specific adsorption of the target protein. However, the density of the immobilized ligand on the chromatography support is a critical parameter; a high concentration can lead to non-specific binding through ion-exchange effects, whereas a low density promotes specific, high-affinity interactions. This highlights the need for controlled immobilization techniques to create effective affinity matrices. The strong, yet reversible, binding characteristics of the guanidinium group suggest its potential for purifying proteins and other biomolecules that have complementary binding pockets.

Applications in Material Science Research (Non-Biomedical)

The functional properties of the guanidine group extend beyond biomedical applications into the realm of material science. The high basicity and ability to form stable salts and engage in extensive hydrogen bonding networks make guanidine-containing compounds attractive for developing advanced materials with specific functionalities.

Smart materials are designed to respond to external stimuli, and chemical sensors are devices that detect specific analytes. The guanidine functional group is a valuable component in the design of such systems. Guanidine-based compounds have been synthesized to act as dual-responsive probes for detecting specific metal cations and anions. For example, certain guanidine derivatives can produce a colorimetric or fluorometric ('turn on') response upon binding with ions like Zn²⁺ or F⁻. This capability is foundational for developing chemical sensors for environmental monitoring or industrial process control.

The development of these sensors often involves incorporating the guanidine derivative into a matrix, such as a sol-gel, or using it as a key recognition element in a larger molecular assembly. The design of these materials leverages the specific coordination or interaction between the guanidine moiety and the target analyte, which triggers a measurable signal. The versatility of this chemical group allows for the creation of materials tailored for high sensitivity and selectivity in detecting various chemical species.

A significant area of material science research involving guanidine compounds is in carbon dioxide (CO₂) capture. Guanidines are strong organic bases that can react with acidic gases like CO₂. This property is being harnessed to develop energy-efficient methods for capturing CO₂ directly from the atmosphere or from industrial flue gas.

The process involves using an aqueous solution of a guanidine sorbent to capture CO₂. The guanidine compound reacts with CO₂ to form a stable, crystalline carbonate or bicarbonate salt, which precipitates out of the solution. This crystallization-based approach is highly efficient. The solid salt can be easily separated by filtration, and the guanidine sorbent can be regenerated by heating the crystals at relatively mild temperatures (80–120 °C), releasing the captured CO₂ in a pure form for storage or utilization. This method offers a potential energy-saving advantage over traditional amine-scrubbing technologies, which require heating the entire bulk solution for regeneration. The robust and reversible nature of the interaction between guanidines and CO₂ makes compounds like this compound subjects of interest for developing next-generation carbon capture technologies.

Interactive Table: Guanidine-Based CO₂ Capture Process

| Step | Process | Key Feature |

|---|---|---|

| 1. Absorption | An aqueous guanidine solution is exposed to a CO₂-containing gas stream. | The basic guanidine reacts with acidic CO₂. |

| 2. Crystallization | A stable guanidinium carbonate/bicarbonate salt forms and precipitates. | The low solubility of the salt drives the capture process and allows for easy solid-liquid separation. |

| 3. Separation | The precipitated salt is removed from the solution via filtration. | Simplifies the process and isolates the captured CO₂ in a solid form. |

| 4. Regeneration | The solid salt is heated to 80-120 °C. | CO₂ is released, and the guanidine sorbent is quantitatively regenerated for reuse, offering high energy efficiency. |

Future Research Directions for 1 2 Chloro 4 Methylphenyl Guanidine

Exploration of Novel and Efficient Synthetic Routes

The development of new and improved synthetic methodologies is crucial for making 1-(2-Chloro-4-methylphenyl)guanidine more accessible for research and potential applications. Future research should focus on moving beyond traditional methods to more efficient, cost-effective, and environmentally benign processes.

Key areas for exploration include:

Catalytic Guanidinylation: Investigating novel transition-metal or organocatalytic systems to facilitate the construction of the guanidine (B92328) moiety. This could lead to milder reaction conditions, higher yields, and improved substrate scope compared to classical methods that often require harsh reagents.

Multi-Component Reactions (MCRs): Designing one-pot MCRs that combine the starting amine (2-chloro-4-methylaniline), a carbodiimide (B86325) or cyanamide (B42294) source, and an amine equivalent in a single step. As a class of reactions, MCRs are known for their efficiency and atom economy, making them an attractive route for synthesis. researchgate.net

Flow Chemistry Synthesis: Adapting the synthesis of this compound to continuous flow platforms. This approach can offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to enhanced safety, reproducibility, and scalability.

Green Chemistry Approaches: Focusing on the use of greener solvents, reducing the number of synthetic steps (pot and step economy), and minimizing waste generation. This aligns with the growing demand for sustainable chemical manufacturing.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Guanidinylation | Milder conditions, higher yields, broader substrate tolerance, potential for asymmetric synthesis. | Development of novel catalysts (e.g., based on copper, zinc, or Lewis acids); mechanistic studies. |

| Multi-Component Reactions | Increased efficiency, reduced waste, simplified purification, rapid library generation. | Discovery of new reaction pathways; optimization of reaction conditions for the specific target. |

| Flow Chemistry | Enhanced safety and scalability, precise process control, improved yield and purity. | Reactor design and optimization; integration of in-line purification and analysis. |

| Green Chemistry | Reduced environmental impact, lower cost, improved safety. | Use of bio-based solvents; development of solvent-free reaction conditions; energy efficiency. |

Advanced Characterization Beyond Standard Techniques

While standard techniques like NMR and mass spectrometry provide basic structural confirmation, a deeper understanding of the physicochemical properties of this compound requires more advanced characterization.

Future research should employ a suite of sophisticated analytical methods:

Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure of the compound, likely as a salt (e.g., hydrochloride or nitrate). This would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks, which are critical for understanding its crystal packing and physical properties.

Solid-State NMR (ssNMR): To study the compound in its solid form, providing insights into polymorphism, molecular conformation, and dynamics in the crystalline state. This is particularly valuable for characterizing materials that are difficult to crystallize for X-ray diffraction.

Computational Modeling (DFT): To complement experimental data, Density Functional Theory (DFT) calculations can predict molecular geometry, electronic structure (e.g., HOMO-LUMO gap), vibrational frequencies, and reactivity parameters. This can help in rationalizing its chemical behavior and guiding derivatization efforts.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) could be used to investigate the gas-phase conformation and collision cross-section of the protonated molecule, offering insights into its shape and size.

| Technique | Information Gained | Research Implication |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond parameters, intermolecular interactions. | Understanding crystal packing, polymorphism, and solid-state properties; validating computational models. |

| Solid-State NMR | Information on solid-state structure, polymorphism, and dynamics. | Characterizing different solid forms and their stability. |

| Computational Modeling (DFT) | Electronic properties, conformational analysis, reactivity prediction. | Guiding synthetic modifications and predicting chemical behavior. |

| Ion Mobility-Mass Spectrometry | Gas-phase conformation and collision cross-section. | Probing the intrinsic structural properties of the isolated ion. |

Broadening the Scope of Chemical Reactivity and Derivatization

The guanidine functional group is known for its high basicity, hydrogen bonding capabilities, and ability to act as a versatile building block in synthesis. tandfonline.com Future work should systematically explore the reactivity of this compound to create a diverse range of new chemical entities.

Promising avenues for investigation include:

Synthesis of Heterocyclic Scaffolds: Using the guanidine moiety as a key component in cyclization reactions to synthesize novel nitrogen-containing heterocycles like pyrimidines, triazines, or quinazolines. researchgate.nettandfonline.com These scaffolds are prevalent in many functional molecules.

Development of Organocatalysts: The strong basicity and hydrogen-bonding ability of the guanidine group make it an excellent candidate for use in organocatalysis. Research could focus on designing chiral derivatives of this compound for use in asymmetric synthesis.

Coordination Chemistry: Investigating the ability of the compound to act as a ligand for various metal centers. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties.